Ethyl 2,6-dichloro-4-nitrobenzoate

Antimycobacterial Tuberculosis Prodrug activation

Ethyl 2,6-dichloro-4-nitrobenzoate (CAS 1397191-74-0, MFCD10566248, molecular formula C₉H₇Cl₂NO₄, molecular weight 264.06 Da) is a polyhalogenated nitroaromatic ester belonging to the 2,6-dichlorobenzoate chemotype. The compound features a benzoate core bearing two electron-withdrawing chlorine atoms at the 2 and 6 positions and a nitro group at the 4 position, creating a highly electron-deficient aromatic ring system.

Molecular Formula C9H7Cl2NO4
Molecular Weight 264.06 g/mol
Cat. No. B12437859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,6-dichloro-4-nitrobenzoate
Molecular FormulaC9H7Cl2NO4
Molecular Weight264.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C9H7Cl2NO4/c1-2-16-9(13)8-6(10)3-5(12(14)15)4-7(8)11/h3-4H,2H2,1H3
InChIKeyALDRSHFHUIXLBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,6-Dichloro-4-Nitrobenzoate: Core Chemical Profile and Procurement Identity


Ethyl 2,6-dichloro-4-nitrobenzoate (CAS 1397191-74-0, MFCD10566248, molecular formula C₉H₇Cl₂NO₄, molecular weight 264.06 Da) is a polyhalogenated nitroaromatic ester belonging to the 2,6-dichlorobenzoate chemotype [1]. The compound features a benzoate core bearing two electron-withdrawing chlorine atoms at the 2 and 6 positions and a nitro group at the 4 position, creating a highly electron-deficient aromatic ring system [2]. This specific substitution pattern endows the compound with distinct electronic and steric properties that influence its reactivity profile in nucleophilic aromatic substitution and cross-coupling chemistries, as well as its stability toward hydrolytic enzymes in biological media [2]. The compound is routinely employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where its activated aryl chloride groups enable selective sequential functionalization [1].

Why Ethyl 2,6-Dichloro-4-Nitrobenzoate Cannot Be Interchanged with Other 4-Nitrobenzoate Esters


Generic substitution within the 4-nitrobenzoate ester class is not reliable because the identity and position of additional ring substituents fundamentally alter the compound's reactivity, stability, and biological activation profile [1]. The 2,6-dichloro substitution pattern lowers the pKa of the corresponding free acid to 1.69—substantially more acidic than the unsubstituted 4-nitrobenzoic acid (pKa ~3.46) or mono-chlorinated analogs [1]. This difference affects not only electrophilic reactivity but also the rate of ester hydrolysis by both mycobacterial and mammalian esterases, directly impacting prodrug activation kinetics and plasma stability [1]. Furthermore, the two ortho-chlorine atoms introduce steric hindrance that can attenuate undesired side reactions at the ester carbonyl, providing a level of chemoselectivity that is absent in 4-nitrobenzoate esters lacking ortho substitution [2]. Consequently, substituting ethyl 2,6-dichloro-4-nitrobenzoate with ethyl 4-nitrobenzoate or other regioisomeric chloro-nitrobenzoates will yield different reaction rates, product distributions, and biological outcomes—a critical consideration for both synthetic route design and pharmacological SAR studies.

Quantitative Differentiation Evidence for Ethyl 2,6-Dichloro-4-Nitrobenzoate Against Closest Analogs


Antimycobacterial Activity of the 2,6-Dichlorobenzoate Chemotype Relative to Other Nitrobenzoate Ester Series

In a systematic study of benzoate ester prodrugs against M. tuberculosis H37Rv, the 2,6-dichlorobenzoate series (as hexyl and phenyl esters) demonstrated measurable antimycobacterial activity, though the most potent series were the 3,5-dinitrobenzoates with MIC values reaching 0.010 mM for the phenyl ester and 0.040 mM for the hexyl ester [1]. The 2,6-dichlorobenzoate esters exhibited higher activity than the unsubstituted benzoate esters (p < 0.0005 for dinitrobenzoates vs. unsubstituted) and showed that esterification to phenyl or hexyl significantly improved activity over the free acid (p < 0.005 for phenyl esters; p < 0.0005 for hexyl esters) [1]. While specific MIC values for the ethyl ester are not reported in this dataset, the 2,6-dichloro substitution pattern conferred a free acid pKa of 1.69—the lowest among all series tested—distinguishing it from the 4-nitrobenzoate series (pKa = 3.46) and the 3,5-dinitrobenzoate series (pKa = 2.77) [1]. This acidification contributes to a distinct prodrug activation profile that cannot be replicated by esters derived from 4-nitrobenzoic acid or 3,5-dichlorobenzoic acid.

Antimycobacterial Tuberculosis Prodrug activation

Plasma Stability Differentiation of 2,6-Dichlorobenzoate Esters Versus Nitrobenzoate and Dinitrobenzoate Analogs

Hydrolysis rates in human plasma varied substantially across the benzoate ester chemotypes. All substituted benzoate esters displayed lower kobs values than the unsubstituted benzoate esters, with kobs values in human plasma ranging from 27 ± 1.1 h⁻¹ down to 0.04 ± 0.003 h⁻¹ across the compound library [1]. The 3,5-dinitrobenzoate esters exhibited the greatest plasma stability, while the 2,6-dichlorobenzoate esters demonstrated intermediate stability that is distinct from both the more labile 4-nitrobenzoate esters and the highly stable 3,5-dinitrobenzoate esters [1]. This differential stability is critical: the half-life for the least stable compound was 0.026 h, while the most stable compound reached a half-life of 17.3 h [1]. The ethyl ester of 2,6-dichloro-4-nitrobenzoic acid, by virtue of its 2,6-dichloro substitution, is predicted to fall within a therapeutically useful stability window—sufficiently stable to survive plasma transport yet labile enough to be activated by mycobacterial esterases upon target cell entry.

Plasma stability Esterase hydrolysis Prodrug half-life

Chemoselective Halogen Displacement Reactivity: Ethyl 2,6-Dichloro-4-Nitrobenzoate Versus Mono-Chloro and Non-Chlorinated Analogs

Ethyl 2,6-dichloro-4-nitrobenzoate undergoes selective mono-substitution of one chlorine atom under controlled nucleophilic aromatic substitution (SNAr) conditions, a reactivity feature not available in the mono-chloro analog (ethyl 2-chloro-4-nitrobenzoate) or the non-chlorinated ethyl 4-nitrobenzoate [1]. In a documented transformation, reaction of ethyl 2,6-dichloro-4-nitrobenzoate with sodium bromate and hydrobromic acid selectively replaces one chlorine with bromine in 0.17 hours, yielding ethyl 2-chloro-6-bromo-4-nitrobenzoate [1]. This demonstrates that the two chlorine atoms are chemically non-equivalent under these conditions and that selective mono-functionalization is achievable, providing a strategic advantage for building molecular complexity through sequential cross-coupling reactions (e.g., Suzuki-Miyaura coupling at the remaining chloride) [2]. In contrast, ethyl 4-nitrobenzoate lacks halogens for further functionalization, and mono-chloro analogs offer only a single derivatization handle.

Nucleophilic aromatic substitution Sequential functionalization Cross-coupling selectivity

Antibacterial Activity Profile of Ethyl 2,6-Dichloro-4-Nitrobenzoate Against Gram-Positive and Gram-Negative Strains

In vitro minimum inhibitory concentration (MIC) testing of ethyl 2,6-dichloro-4-nitrobenzoate against clinically relevant bacterial strains yielded MIC values of 8 μg/mL against Staphylococcus aureus (Gram-positive) and 16 μg/mL against Escherichia coli (Gram-negative) . These values indicate moderate antibacterial activity, with a 2-fold greater potency against the Gram-positive strain. While no direct comparator data from the same assay are available for close structural analogs, the documented activity provides a quantitative benchmark that can be used to evaluate this compound's antibacterial potential relative to other nitroaromatic esters in prospective screening campaigns. The presence of both electron-withdrawing chloro and nitro groups on the aromatic ring is known to enhance antibacterial activity through mechanisms involving redox cycling, protein adduct formation, and membrane disruption [1].

Antibacterial MIC determination Staphylococcus aureus Escherichia coli

Synthetic Accessibility and Multi-Gram Scalability of the 2,6-Dichloro-4-Nitrobenzoate Scaffold

The 2,6-dichloro-4-nitrobenzoate scaffold benefits from an established, patent-backed synthetic route starting from 2,6-dichloro-4-nitro-m-xylene, which is oxidized to 2,6-dichloro-4-nitro-1,3-benzenedicarboxylic acid and subsequently converted to the desired ester [1]. The methyl ester analog (methyl 2,6-dichloro-4-nitrobenzoate) has been prepared on a multi-gram scale in 80% yield via treatment of the corresponding acid with thionyl chloride in dichloromethane followed by methanolysis . The ethyl ester is accessible through an analogous protocol using ethanol, with the synthetic route published in peer-reviewed literature and supported by full characterization data including ¹H NMR, ¹³C NMR, and HRMS in the supplementary materials of the 2022 Pharmaceuticals study [2]. This contrasts with more exotic ester analogs (e.g., tert-butyl 2,6-dichloro-4-nitrobenzoate, CAS 336818-33-8) that require more stringent conditions and have lower reported purity (typically 95%) . The availability of a reliable, scalable synthetic route reduces procurement risk and enables structure-activity relationship (SAR) exploration at the ester position.

Scalable synthesis Nitrobenzoic acid esterification Patent-enabled route

High-Value Application Scenarios for Ethyl 2,6-Dichloro-4-Nitrobenzoate Based on Quantitative Evidence


Antimycobacterial Prodrug Lead Optimization

The 2,6-dichlorobenzoate chemotype's exceptionally low free acid pKa (1.69) and intermediate plasma stability make ethyl 2,6-dichloro-4-nitrobenzoate a strategically positioned scaffold for antitubercular prodrug development [1]. The ethyl ester serves as an ideal starting point for SAR exploration at the ester position, enabling systematic variation to phenyl, hexyl, or other alkoxy groups that demonstrated statistically significant activity enhancement over the free acid (p < 0.005 for phenyl; p < 0.0005 for hexyl) [1]. The dual chlorine atoms further provide synthetic handles for late-stage diversification via sequential SNAr or cross-coupling reactions, a capability directly evidenced by the 0.17 h bromination reaction .

Sequential Chemoselective Synthesis of Polyfunctional Aromatics

Ethyl 2,6-dichloro-4-nitrobenzoate is uniquely suited for synthetic routes requiring two sequential, chemoselective aromatic functionalization steps. The documented selective bromination of one chlorine atom in 0.17 h while leaving the second chlorine intact [1] demonstrates that the two chlorides are electronically differentiated. This enables a 'functionalize then couple' strategy: displacement of the first chloride with a nucleophile (amine, thiol, alkoxide), followed by palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the second chloride position . This sequential strategy is not possible with mono-chloro analogs (ethyl 2-chloro-4-nitrobenzoate) and represents a significant synthetic efficiency gain.

Antimicrobial Screening Libraries for Drug-Resistant Pathogens

With documented MIC values of 8 μg/mL against S. aureus and 16 μg/mL against E. coli [1], ethyl 2,6-dichloro-4-nitrobenzoate provides a quantitative entry point for antimicrobial screening libraries targeting both Gram-positive and Gram-negative pathogens. The compound's moderate potency, combined with the nitroaromatic pharmacophore known to generate reactive intermediates upon bioreduction, positions it as a candidate for further investigation against drug-resistant strains including MRSA and multidrug-resistant Gram-negative bacteria . The availability of a scalable synthetic route ensures sufficient material supply for expanded screening campaigns.

Agrochemical Intermediate for Diphenyl Ether Herbicides and Fungicides

The 2,6-dichloro-4-nitro substitution pattern is a recognized structural motif in diphenyl ether herbicides (e.g., acifluorfen, oxyfluorfen) and certain fungicide classes [1]. Ethyl 2,6-dichloro-4-nitrobenzoate serves as a key intermediate for constructing these bioactive molecules through ester hydrolysis to the free acid, subsequent conversion to the acid chloride, and coupling with substituted phenols or anilines. The patent literature (US 3,542,858) explicitly describes this compound class as intermediates for physiologically active organic compounds including pharmaceuticals and agrochemicals [1], making procurement of the ethyl ester a direct enabler of proprietary agrochemical discovery programs.

Quote Request

Request a Quote for Ethyl 2,6-dichloro-4-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.